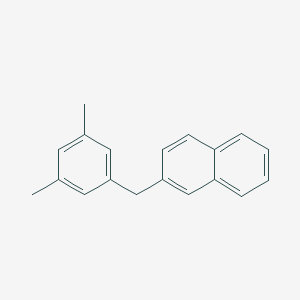

2-(3,5-Dimethylbenzyl)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,5-Dimethylbenzyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound this compound features a naphthalene core substituted with a 3,5-dimethylbenzyl group at the second position. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzyl)naphthalene can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a naphthalene boronic acid derivative with a 3,5-dimethylbenzyl halide in the presence of a palladium catalyst and a base.

Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of naphthalene with 3,5-dimethylbenzyl chloride using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like sulfuric acid for sulfonation or nitric acid for nitration are commonly employed.

Major Products Formed

Oxidation: Naphthoquinones and other oxidized derivatives.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethylbenzyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzyl)naphthalene and its derivatives involves interactions with various molecular targets and pathways. For instance, naphthalene derivatives are known to interact with enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the structural modifications and the context of their application.

Comparison with Similar Compounds

Similar Compounds

Naphthalene: The parent compound with a simpler structure.

Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

Phenanthrene: Similar to anthracene but with a different ring fusion pattern.

Uniqueness

2-(3,5-Dimethylbenzyl)naphthalene is unique due to the presence of the 3,5-dimethylbenzyl group, which imparts distinct chemical and physical properties.

Biological Activity

2-(3,5-Dimethylbenzyl)naphthalene is a naphthalene derivative that has garnered attention in recent years for its potential biological activities. Naphthalene-based compounds are known for a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound consists of a naphthalene core with a 3,5-dimethylbenzyl substituent. The structural modifications in naphthalene derivatives often influence their biological activities. The presence of methyl groups can enhance lipophilicity and alter the interaction with biological targets.

Antimicrobial Activity

Naphthalene derivatives have also been reported to exhibit antimicrobial properties. For example, compounds derived from the naphthalene structure have shown efficacy against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be fully elucidated.

Case Study: Antimicrobial Efficacy

A study conducted on structurally similar naphthalene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest potential for further exploration of this compound in antimicrobial applications.

Anti-inflammatory Activity

The anti-inflammatory potential of naphthalene derivatives has been documented in multiple studies. Naphthalene-based compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

Table 2: Anti-inflammatory Activity of Naphthalene Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| Compound Y | 75 | 85 | |

| Compound Z | 60 | 70 | |

| This compound | TBD | TBD | TBD |

The mechanisms through which naphthalene derivatives exert their biological effects are diverse and often involve interaction with specific cellular targets:

- Enzyme Inhibition : Many naphthalene compounds act as inhibitors of key enzymes such as COX-1 and COX-2.

- Cell Cycle Arrest : Some studies indicate that naphthalene derivatives can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in tumor cells.

Properties

CAS No. |

13183-55-6 |

|---|---|

Molecular Formula |

C19H18 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

2-[(3,5-dimethylphenyl)methyl]naphthalene |

InChI |

InChI=1S/C19H18/c1-14-9-15(2)11-17(10-14)12-16-7-8-18-5-3-4-6-19(18)13-16/h3-11,13H,12H2,1-2H3 |

InChI Key |

QWYNHGPSBUKYDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CC2=CC3=CC=CC=C3C=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.